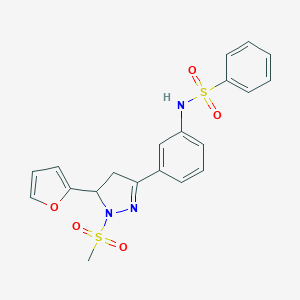

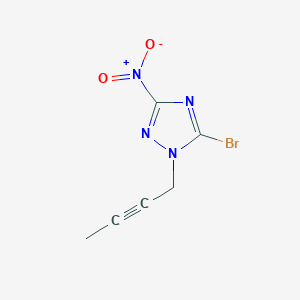

![molecular formula C20H23N5O B360098 2-[[2-(4-Phenylpiperazin-1-yl)chinazolin-4-yl]amino]ethanol CAS No. 796887-98-4](/img/structure/B360098.png)

2-[[2-(4-Phenylpiperazin-1-yl)chinazolin-4-yl]amino]ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Es wird hauptsächlich als ein Downstream-Blocker des Hedgehog-Signalwegs eingesetzt, der die Gli-abhängige Transkriptionsaktivität effektiv hemmt . Diese Verbindung ist im Bereich der Zellsignalisierung bedeutsam und wurde ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von HPI 3 beinhaltet die Herstellung eines Piperazinyl-Chinazolin-Gerüsts. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Chinazolin-Kerns: Der Chinazolin-Kern wird durch eine Reihe von Kondensationsreaktionen synthetisiert, die Anthranilsäurederivate und geeignete Aldehyde oder Ketone beinhalten.

Einführung der Piperazin-Einheit: Der Piperazinring wird durch nukleophile Substitutionsreaktionen eingeführt, wobei häufig Piperazin oder seine Derivate als Nukleophil verwendet werden.

Endgültige Funktionalisierung: Der letzte Schritt beinhaltet die Funktionalisierung des Chinazolin-Piperazin-Gerüsts, um die gewünschten Substituenten, wie z. B. Phenylgruppen, einzuführen.

Industrielle Produktionsmethoden

Die industrielle Produktion von HPI 3 folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von Hochdurchsatzreaktoren, kontinuierlicher Durchflusschemie und automatisierten Reinigungssystemen, um hohe Ausbeute und Reinheit zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

HPI 3 has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in studies of the Hedgehog signaling pathway, which is crucial for cell differentiation and development.

Medicine: Investigated for its potential therapeutic effects in treating cancers and other diseases involving aberrant Hedgehog signaling.

Industry: Utilized in the development of novel pharmaceuticals and as a tool in drug discovery.

Wirkmechanismus

Target of Action

The primary targets of the compound “2-[[2-(4-Phenylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol” are yet to be identified . It is known that quinazoline derivatives, which this compound is a part of, have a wide range of biopharmaceutical activities .

Mode of Action

It is known that quinazoline derivatives interact with various biological targets, leading to a wide range of therapeutic activities .

Biochemical Pathways

Quinazoline derivatives are known to interact with a variety of biochemical pathways, leading to their wide range of therapeutic activities .

Pharmacokinetics

These properties greatly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .

Result of Action

Quinazoline derivatives are known to have a wide range of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, antimalarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .

Biochemische Analyse

Biochemical Properties

It is known that quinazoline derivatives have distinct biopharmaceutical activities .

Cellular Effects

Quinazoline derivatives are known to have broad applications, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that quinazoline derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of HPI 3 involves the preparation of a piperazinyl-quinazoline scaffold. The synthetic route typically includes the following steps:

Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine or its derivatives as the nucleophile.

Final Functionalization: The final step involves the functionalization of the quinazoline-piperazine scaffold to introduce the desired substituents, such as phenyl groups.

Industrial Production Methods

Industrial production of HPI 3 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput reactors, continuous flow chemistry, and automated purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

HPI 3 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: HPI 3 kann unter bestimmten Bedingungen oxidiert werden, um Chinazolin-N-Oxide zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Chinazolin-Kern zu modifizieren, was zur Bildung von Dihydrochinazolin-Derivaten führt.

Substitution: Nukleophile Substitutionsreaktionen sind üblich, insbesondere für die Einführung verschiedener Substituenten am Piperazinring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Nukleophile wie Amine, Thiole und Alkoxide werden unter basischen Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Chinazoline und Piperazine, die für bestimmte Anwendungen weiter funktionalisiert werden können.

Wissenschaftliche Forschungsanwendungen

HPI 3 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexer organischer Moleküle verwendet.

Biologie: Wird in Studien des Hedgehog-Signalwegs eingesetzt, der für die Zelldifferenzierung und -entwicklung entscheidend ist.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Krebs und anderen Krankheiten untersucht, die mit einem abnormen Hedgehog-Signalweg verbunden sind.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Werkzeug in der Arzneimittelforschung eingesetzt.

Wirkmechanismus

HPI 3 übt seine Wirkungen aus, indem es den Hedgehog-Signalweg hemmt. Es zielt speziell auf die Gli-abhängige Transkriptionsaktivität ab und blockiert diese, die ein Downstream-Komponenten des Signalwegs ist. Diese Hemmung verhindert die Transkription von Genen, die an Zellproliferation und -differenzierung beteiligt sind, was HPI 3 zu einem potenziellen Therapeutikum für Erkrankungen macht, die durch unkontrolliertes Zellwachstum gekennzeichnet sind .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

HPI 1: Ein weiterer Hemmer des Hedgehog-Signalwegs mit einem ähnlichen Wirkmechanismus, aber unterschiedlicher Wirksamkeit und Spezifität.

GANT-61: Eine Verbindung, die ebenfalls die Gli-abhängige Transkription hemmt, aber eine andere chemische Struktur hat.

Cyclopamin: Ein natürlich vorkommender Hemmer des Hedgehog-Signalwegs mit einem anderen Wirkmechanismus.

Einzigartigkeit

HPI 3 ist einzigartig aufgrund seiner spezifischen Hemmung der Gli-abhängigen Transkriptionsaktivität und seiner Fähigkeit, den Hedgehog-Signalweg selektiv anzugreifen. Im Gegensatz zu HPI 1 wird die Hemmaktivität von HPI 3 durch Überexpression von Gli1 oder Gli2 aufgehoben, was seine Spezifität hervorhebt .

Eigenschaften

IUPAC Name |

2-[[2-(4-phenylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c26-15-10-21-19-17-8-4-5-9-18(17)22-20(23-19)25-13-11-24(12-14-25)16-6-2-1-3-7-16/h1-9,26H,10-15H2,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYROURTPDUTCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=N3)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B360023.png)

![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B360044.png)

![6-Amino-1-methyl-3-propyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B360064.png)

![3-amino-N-cyclopropyl-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B360066.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B360113.png)

![N-(2-pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide](/img/structure/B360119.png)

![5-Chloro-anthra[1,9-cd]isoxazol-6-one](/img/structure/B360123.png)

![methyl 2-[({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B360127.png)